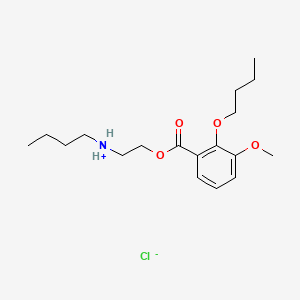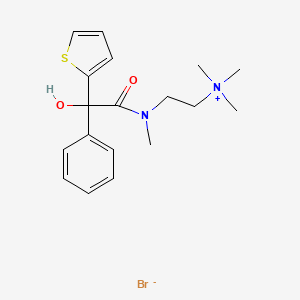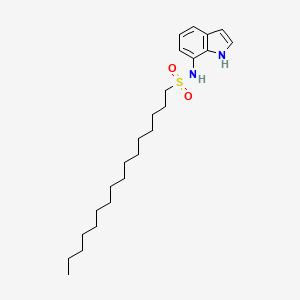
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: is a complex organic compound with a molecular structure that includes a cyclohexyl group and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the ethyl and methyl groups. One common synthetic route is the Friedel-Crafts alkylation, where an ethyl group is added to cyclohexene to form 4-ethylcyclohexene, which is then further modified to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: can undergo various chemical reactions, including:
Oxidation: : The ketone group can be further oxidized to form carboxylic acids.
Reduction: : The ketone group can be reduced to form alcohols.
Substitution: : The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is an alcohol.
Substitution: : The major products can vary widely depending on the specific substitution reaction.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: : It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: can be compared with other similar compounds, such as:
4-(4-Methylcyclohexyl)-4-ethylpentan-2-one: : Similar structure but with a different arrangement of the methyl and ethyl groups.
4-(4-Ethylcyclohexyl)butan-2-one: : A simpler compound with a shorter carbon chain.
These compounds share similarities in their cyclohexyl and ketone groups but differ in their substituents and overall structure, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
5595-18-6 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
4-(4-ethylcyclohexyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H26O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h12-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
NUUIYEWNUZLOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C(C)(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


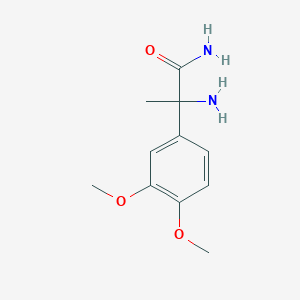
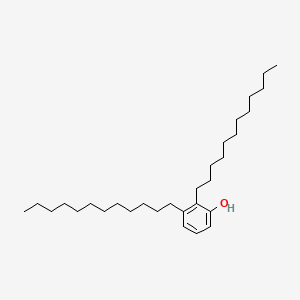
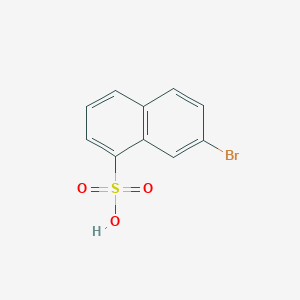
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

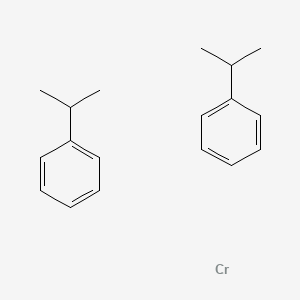
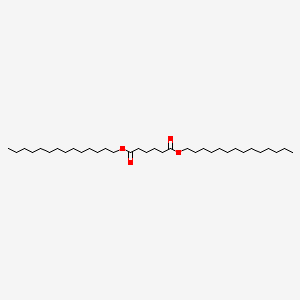
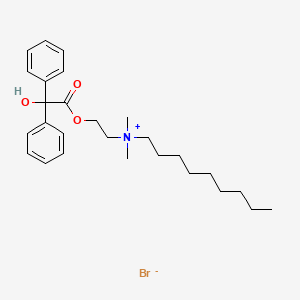
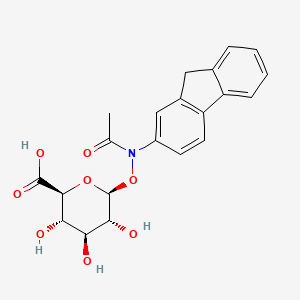
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
